molecular formula C9H17NO2S B6898674 N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide

N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide

Cat. No.: B6898674
M. Wt: 203.30 g/mol
InChI Key: GIRJKIXXFKTKEQ-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group and a thioether linkage to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide typically involves the reaction of N,N-dimethylacetamide with a suitable oxane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride to deprotonate the oxane derivative, followed by nucleophilic substitution with N,N-dimethylacetamide.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis. Solvent selection, temperature control, and reaction time are critical parameters in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as halides, thiols, and amines.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted amides.

Scientific Research Applications

N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the production of specialty chemicals and materials, where its unique properties are leveraged to achieve desired outcomes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites, while the thioether linkage can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide can be compared with other similar compounds such as:

    N,N-dimethylacetamide: Lacks the oxane and thioether functionalities, making it less versatile in certain applications.

    N,N-dimethylformamide: Similar in structure but lacks the thioether linkage, affecting its reactivity and applications.

    Oxan-4-ylsulfanyl derivatives: These compounds share the thioether linkage but may have different substituents, leading to variations in their chemical and biological properties.

The uniqueness of this compound lies in its combination of amide, dimethylamino, and thioether functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

N,N-dimethyl-2-(oxan-4-ylsulfanyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.04.19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2S/c1-10(2)9(11)7-13-8-3-5-12-6-4-8/h8H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRJKIXXFKTKEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CSC1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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